5-(3-Chlorophenyl)oxazole
Overview
Description
5-(3-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of a chlorine atom on the phenyl ring at the third position makes this compound unique and imparts specific chemical properties.
Mechanism of Action
Target of Action
Oxazole derivatives, including 5-(3-Chlorophenyl)oxazole, have been found to have a wide spectrum of biological activities . .
Mode of Action
The mode of action of oxazole derivatives is largely dependent on their substitution pattern .
Biochemical Pathways
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting diverse potential effects at the molecular and cellular level .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)oxazole can be achieved through various methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed for the synthesis of oxazole derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions can vary based on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution occurs at the C5 position, requiring electron-donating groups.
Common Reagents and Conditions:
Oxidation: DBU, bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Reduction: LiAlH4, NaBH4.
Substitution: Electron-donating groups, leaving groups at C2.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups at specific positions on the oxazole ring.
Scientific Research Applications
5-(3-Chlorophenyl)oxazole has a wide range of scientific research applications, including:
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelets aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness: 5-(3-Chlorophenyl)oxazole is unique due to the presence of a chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and may impart specific properties that are beneficial for certain applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHPUNGYNOCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370952 | |
Record name | 5-(3-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-76-4 | |
Record name | 5-(3-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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